molecular formula C18H19N3O2 B2777975 N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine CAS No. 477855-10-0

N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

Cat. No. B2777975
M. Wt: 309.369
InChI Key: ANBPMJPMSHSIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, also known as DMQX, is a synthetic compound that is widely used in scientific research to study the mechanisms of action and physiological effects of various neurotransmitters. DMQX is a potent antagonist of the AMPA subtype of glutamate receptors, which are critical for synaptic plasticity and learning and memory processes in the brain.

Scientific Research Applications

Anticancer Potential and Blood Brain Barrier Penetration

The structural analog of N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, identified as N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine, has demonstrated significant potential in anticancer research. This compound is a potent apoptosis inducer with an EC50 of 2 nM in cell-based apoptosis induction assays. Its ability to efficiently penetrate the blood-brain barrier makes it a promising candidate for treating cancers that affect the brain, showcasing efficacy in various mouse xenograft cancer models, including human MX-1 breast cancer models (Sirisoma et al., 2009).

Chemical Reactions and Synthesis

The chemistry of quinazolin-4-amines, including compounds like N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine, involves complex reactions and synthetic pathways that lead to a variety of derivatives with potential biological activities. Studies have explored the cyclisation of amine oxides initiated by redox reactions, demonstrating the versatility of quinazoline compounds in synthetic chemistry. These reactions contribute to the broader understanding and application of quinazoline derivatives in medicinal chemistry and drug design (Smith, Norman, & Rowley, 1970).

Alkylation and Structural Analysis

Research into the synthesis and alkylation of quinazoline derivatives has led to the development of new 2-aryl-4,4-diphenyl-3,4-dihydroquinazolines. These studies involve methylation and subsequent alkaline hydrolysis, contributing to the structural diversity and potential pharmacological applications of quinazoline compounds. The molecular structure of certain derivatives has been confirmed through X-ray structural analysis, furthering the understanding of their chemical properties and potential as therapeutic agents (Gromachevskaya et al., 2017).

Protein Kinase Inhibition and Alzheimer's Disease

A notable application of quinazoline derivatives in scientific research is their potential as protein kinase inhibitors, particularly in the context of Alzheimer's disease. Compounds structurally related to N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine have shown promising inhibitory activity against kinases such as CLK1 and GSK-3α/β. These findings highlight the therapeutic potential of quinazoline derivatives in treating neurodegenerative diseases, with specific compounds demonstrating potent inhibitory effects and serving as valuable templates for drug development (Waiker et al., 2014).

properties

IUPAC Name

N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-11-5-6-14(12(2)7-11)21-18-13-8-16(22-3)17(23-4)9-15(13)19-10-20-18/h5-10H,1-4H3,(H,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBPMJPMSHSIPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC=NC3=CC(=C(C=C32)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-6,7-dimethoxyquinazolin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.